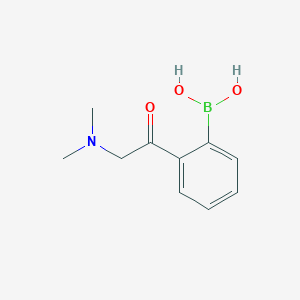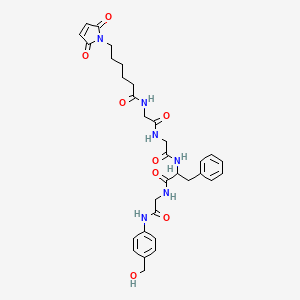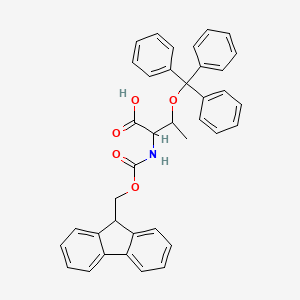![molecular formula C42H59Na3O16 B12509050 trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium glycyrrhizinate is a compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). It is known for its sweet taste and is commonly used as a flavoring agent in food and beverages. Additionally, it has various applications in the pharmaceutical and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of trisodium glycyrrhizinate typically involves the following steps:
Extraction of Glycyrrhizic Acid: Glycyrrhizic acid is extracted from the licorice root using methods such as maceration and boiling in water.
Conversion to Monosodium Glycyrrhizinate: Glycyrrhizic acid is then acidified using glacial acetic acid to obtain monosodium glycyrrhizinate.
Alkalization to Disodium Glycyrrhizinate: Monosodium glycyrrhizinate is alkalized to form disodium glycyrrhizinate.
Formation of Trisodium Glycyrrhizinate: Disodium glycyrrhizinate is further treated with sodium hydroxide to produce trisodium glycyrrhizinate.
Industrial Production Methods
Industrial production of trisodium glycyrrhizinate involves large-scale extraction and purification processes. The crude glycyrrhizic acid is refined to achieve a purity of over 98%. The entire process is designed to be simple, with mild reaction conditions, high conversion rates, and easy quality control .
化学反应分析
Types of Reactions
Trisodium glycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to the formation of glycyrrhetinic acid derivatives.
Substitution: Substitution reactions can occur, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Strong acids like hydrochloric acid, strong bases like sodium hydroxide.
Major Products Formed
Glycyrrhetinic Acid Derivatives: Formed through reduction reactions.
Various Salts: Formed through substitution reactions with different metal ions.
科学研究应用
Trisodium glycyrrhizinate has a wide range of applications in scientific research:
作用机制
Trisodium glycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Antiviral: It interferes with viral replication by inhibiting the synthesis of viral proteins and RNA.
Hepatoprotective: It protects liver cells by reducing oxidative stress and modulating immune responses.
相似化合物的比较
Similar Compounds
Glycyrrhizic Acid: The parent compound from which trisodium glycyrrhizinate is derived.
Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with similar pharmacological properties.
Ammonium Glycyrrhizinate: Another derivative used for its sweetening and medicinal properties.
Uniqueness
Trisodium glycyrrhizinate is unique due to its high solubility in water, making it more suitable for use in aqueous formulations compared to other glycyrrhizic acid derivatives. Its intense sweetness and ability to mask undesirable flavors also make it a valuable ingredient in the food and beverage industry .
属性
IUPAC Name |
trisodium;6-[6-carboxylato-2-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXAYLQLOLXXKE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Na3O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)
![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)


![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)


![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)

